3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride
Overview
Description
3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C15H14ClN2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a ureido group, an ethoxy group, and a sulfonyl chloride group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 4-ethoxybenzenesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The ureido and sulfonyl chloride groups are key to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the function of enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-Chlorophenyl)ureido]-4-methoxybenzenesulfonyl chloride
- 3-[3-(4-Chlorophenyl)ureido]-4-propoxybenzenesulfonyl chloride
Uniqueness
3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(4-chlorophenyl)carbamoylamino]-4-ethoxybenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-2-23-14-8-7-12(24(17,21)22)9-13(14)19-15(20)18-11-5-3-10(16)4-6-11/h3-9H,2H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVZHHIJLVZEIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143515 | |
Record name | 3-[[[(4-Chlorophenyl)amino]carbonyl]amino]-4-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678185-92-7 | |
Record name | 3-[[[(4-Chlorophenyl)amino]carbonyl]amino]-4-ethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678185-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[[(4-Chlorophenyl)amino]carbonyl]amino]-4-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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